2-Fluoronaphthalene-1-carboxylic acid
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Overview
Description
2-Fluoronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7FO2 It is a derivative of naphthalene, where a fluorine atom is substituted at the second position and a carboxylic acid group is attached to the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Fluoronaphthalene-1-carboxylic acid typically involves the fluorination of naphthalene derivatives. One common method includes the reaction of 2-naphthol with para-toluene sulfochloride to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts with a fluorinating agent under the catalysis of tertiary amine bidentate ligand and metallic copper in an aprotic solvent with a high boiling point .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process avoids the use of hazardous materials such as diazoimido compounds and employs safer reagents and conditions. The use of metallic copper as a catalyst and the selection of appropriate solvents are crucial for optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing significant roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield naphthoic acid derivatives, while reduction can produce naphthyl alcohols .
Scientific Research Applications
2-Fluoronaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to biological targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoronaphthalene-2-carboxylic acid
- 2-Fluoronaphthalene
- 1-Naphthalenecarboxylic acid, 2-fluoro-
Uniqueness
2-Fluoronaphthalene-1-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group. This unique structure imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of the fluorine atom at the second position can significantly influence the compound’s electronic properties and its interactions with other molecules .
Properties
CAS No. |
574-18-5 |
---|---|
Molecular Formula |
C11H7FO2 |
Molecular Weight |
190.17 g/mol |
IUPAC Name |
2-fluoronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7FO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,(H,13,14) |
InChI Key |
PVLMEUNYEIBBJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)O)F |
Origin of Product |
United States |
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